1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman and a piperidinone ring system
Preparation Methods
The synthesis of 1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chroman ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative under specific conditions, such as the presence of a base or a catalyst.
Acylation: The final step involves the acylation of the spirocyclic intermediate with 4-ethoxyphenylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its spirocyclic structure which can enhance biological activity and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for the construction of diverse chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
Spiroindolines: These compounds also feature a spirocyclic structure and are known for their biological activity and use in drug development.
Spirooxindoles: Another class of spirocyclic compounds with significant medicinal chemistry applications, particularly in the development of anticancer agents.
Spirobenzofurans: These compounds are studied for their potential in organic synthesis and material science.
The uniqueness of 1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of a chroman and piperidinone ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-[2-(4-ethoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-27-18-9-7-17(8-10-18)15-22(26)24-13-11-23(12-14-24)16-20(25)19-5-3-4-6-21(19)28-23/h3-10H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGQEANCHNPAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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